molecular formula C20H20F3N3O3S B11080099 methyl N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3,3,3-trifluoro-2-[(phenylacetyl)amino]alaninate

methyl N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3,3,3-trifluoro-2-[(phenylacetyl)amino]alaninate

Cat. No.: B11080099
M. Wt: 439.5 g/mol
InChI Key: AKWQNHIXMIENFW-UHFFFAOYSA-N
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Description

METHYL 2-[(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-PHENYLACETYL)AMINO]PROPANOATE is a complex organic compound with a unique structure that includes a trifluoromethyl group, a cyano group, and a thienyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-PHENYLACETYL)AMINO]PROPANOATE typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the thienyl ring through a cyclization reaction, followed by the introduction of the cyano and trifluoromethyl groups via nucleophilic substitution reactions. The final step often involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-PHENYLACETYL)AMINO]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

METHYL 2-[(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-PHENYLACETYL)AMINO]PROPANOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of METHYL 2-[(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-PHENYLACETYL)AMINO]PROPANOATE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the cyano group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-[(3-CYANO-4-METHYL-5-PHENYL-5-(TRIFLUOROMETHYL)FURAN-2(5H)-YL)AMINO]-3,3,3-TRIFLUORO-2-[(2-PHENYLACETYL)AMINO]PROPANOATE
  • 2-AMINO-3-CYANO-4-PHENYL-5-CARBOETHOXY-6-METHYL-4H-PYRAN

Uniqueness

METHYL 2-[(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-PHENYLACETYL)AMINO]PROPANOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H20F3N3O3S

Molecular Weight

439.5 g/mol

IUPAC Name

methyl 2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-3,3,3-trifluoro-2-[(2-phenylacetyl)amino]propanoate

InChI

InChI=1S/C20H20F3N3O3S/c1-4-14-12(2)30-17(15(14)11-24)26-19(18(28)29-3,20(21,22)23)25-16(27)10-13-8-6-5-7-9-13/h5-9,26H,4,10H2,1-3H3,(H,25,27)

InChI Key

AKWQNHIXMIENFW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(C(=O)OC)(C(F)(F)F)NC(=O)CC2=CC=CC=C2)C

Origin of Product

United States

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